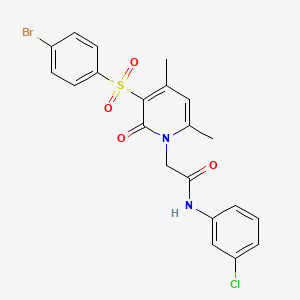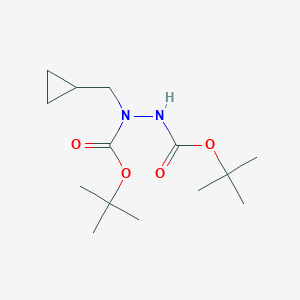![molecular formula C18H12N6OS2 B2587386 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1903152-38-4](/img/structure/B2587386.png)
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a heterocyclic compound that contains a thiophene ring, a triazolo ring, a pyridazine ring, and a benzothiazole ring . It is a white solid . The compound is available for purchase for research use.
Molecular Structure Analysis
The compound has a molecular formula of C19H16N6O2S and a molecular weight of 392.44. The 1H NMR and 13C NMR data are available .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular formula of C19H16N6O2S and a molecular weight of 392.44. The 1H NMR and 13C NMR data are available .Aplicaciones Científicas De Investigación
Anticancer Activity
The core structure of this compound, which includes triazolothiadiazine, has been associated with anticancer properties. The ability to interact with various cancer targets due to its hydrogen bond accepting and donating characteristics makes it a valuable pharmacophore in the design of anticancer drugs .
Antimicrobial Activity
Compounds with the triazolothiadiazine scaffold have shown significant antimicrobial activity. This makes our compound of interest potentially useful in the development of new antimicrobial agents that could be effective against a range of bacterial and fungal pathogens .
Analgesic and Anti-inflammatory Activity
The analgesic and anti-inflammatory activities of thiazole derivatives, which are part of the compound’s structure, suggest its potential application in pain management and inflammation control. This could lead to the development of new medications for chronic pain conditions and inflammatory diseases .
Antioxidant Properties
The triazolothiadiazine core is also known for its antioxidant properties. Antioxidants are crucial in reducing oxidative stress within the body, which can prevent cell damage and play a role in the management of various oxidative stress-related diseases .
Antiviral Applications
The compound’s structure is conducive to antiviral activity, making it a candidate for the development of new antiviral drugs. This is particularly relevant in the ongoing search for effective treatments against emerging viral infections .
Enzyme Inhibition
This compound could serve as an enzyme inhibitor, targeting enzymes like carbonic anhydrase, cholinesterase, and others. Enzyme inhibitors are important in the treatment of various conditions, including glaucoma, Alzheimer’s disease, and obesity .
Antitubercular Agents
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, the compound’s potential as an antitubercular agent is of significant interest. It could contribute to the development of new therapies to combat this global health issue .
Drug Design and Development
The compound’s versatile structure makes it an excellent candidate for drug design and development. Its ability to be modified and interact with different biological targets allows for the rational design of new drugs aimed at treating multifunctional diseases .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6OS2/c25-17(18-20-13-3-1-2-4-14(13)27-18)19-9-16-22-21-15-6-5-12(23-24(15)16)11-7-8-26-10-11/h1-8,10H,9H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBUKURVVCRCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2587304.png)
![(Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2587305.png)
![4-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid](/img/structure/B2587306.png)

![Methyl 7-(2,3-dichlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2587310.png)
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-dodecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2587312.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2587316.png)
![N-(4-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2587317.png)

![2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2587319.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2587322.png)
![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)
